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Compound of Interest

Compound Name: N-Cyclopropylformamide

Cat. No.: B143999

Spectroscopic Profile of N-
Cyclopropylformamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Cyclopropylformamide. Due to the limited availability of publicly accessible, experimentally-
derived spectra for this specific compound, the data presented herein is a predicted profile
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a reference
for the anticipated spectroscopic characteristics of N-Cyclopropylformamide, aiding in its
identification and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-
Cyclopropylformamide. These values are derived from typical ranges for the functional
groups present in the molecule, namely a cyclopropyl ring and a secondary amide.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts, Multiplicities, and Coupling Constants for N-
Cyclopropylformamide.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b143999?utm_src=pdf-interest
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/product/b143999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical o Predicted Coupling
Protons . Multiplicity

Shift (6, ppm) Constant (J, Hz)
H-1 (CH) 26-28 m
H-2, H-2' (CH>) 0.6-0.8 m
H-3, H-3' (CHz) 0.4-06 m
H-4 (NH) 75-85 br s
H-5 (CHO) 8.0-8.2 S

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent,

concentration, and temperature.

Predicted *C NMR Data

Table 2: Predicted *3C NMR Chemical Shifts for N-Cyclopropylformamide.

Carbon Predicted Chemical Shift (8, ppm)
C-1 (CH) 22 -26

C-2, C-3 (CH2) 5-10

C-4 (C=0) 160 - 165

Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for N-Cyclopropylformamide.
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. Predicted Absorption o
Functional Group Description
Range (cm™?)

N-H Stretch 3250 - 3400 Medium, sharp
C-H Stretch (cyclopropyl) 3000 - 3100 Medium

C=0 Stretch (Amide I) 1640 - 1680 Strong

N-H Bend (Amide II) 1515 - 1570 Strong

C-N Stretch 1200 - 1300 Medium

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for N-Cyclopropylformamide.

lon Predicted m/z Description

M]* 85 Molecular lon

[

[M-CHOJ* 56 Loss of the formyl group
[CsHsN]* 55 Cyclopropylamine fragment
[CsHs]* 41 Cyclopropyl fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
outlined above. Specific parameters may need to be optimized based on the instrumentation
and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 'H NMR Spectroscopy A sample of N-Cyclopropylformamide (typically 5-10 mg) is
dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-de) in a 5 mm
NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A
standard one-pulse sequence is used. The spectral width is set to cover the expected range of
proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-64) are acquired
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to obtain a good signal-to-noise ratio. The data is then processed with Fourier transformation,
phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or
an internal standard (e.g., TMS at 0 ppm).

2.1.2. 3C NMR Spectroscopy A more concentrated sample of N-Cyclopropylformamide
(typically 20-50 mg) is dissolved in approximately 0.6 mL of a deuterated solvent. The spectrum
is recorded on the same NMR spectrometer as the *H NMR. A proton-decoupled pulse
sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width
is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger number
of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of 13C. A
relaxation delay of 1-2 seconds is used to ensure proper signal integration for all carbon
environments.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of neat N-Cyclopropylformamide is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr
pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the
mixture into a translucent disk. The spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded and automatically subtracted from the sample spectrum. The spectrum is typically
scanned over the range of 4000-400 cm—1.

Mass Spectrometry (MS)

A dilute solution of N-Cyclopropylformamide is introduced into the mass spectrometer,
typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization
(El), the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70
eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by
their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass
spectrum shows the relative abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like N-Cyclopropylformamide.
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General Spectroscopic Analysis Workflow
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Caption: General Spectroscopic Analysis Workflow.

« To cite this document: BenchChem. [N-Cyclopropylformamide spectroscopic data (1H NMR,
13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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